molecular formula C7H6BNO3 B13406718 (3-Cyano-5-hydroxyphenyl)boronic acid

(3-Cyano-5-hydroxyphenyl)boronic acid

Cat. No.: B13406718
M. Wt: 162.94 g/mol
InChI Key: ORDFTRJIZSZJIL-UHFFFAOYSA-N
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Description

(3-Cyano-5-hydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-5-hydroxyphenyl)boronic acid typically involves the reaction of 3-cyano-5-hydroxyphenyl magnesium bromide with a boron-containing reagent such as trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boronic acid intermediate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Cyano-5-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid transfers its organic group to the palladium catalyst, which then couples with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the intermediate species .

Properties

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

IUPAC Name

(3-cyano-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C7H6BNO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10-12H

InChI Key

ORDFTRJIZSZJIL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)O)C#N)(O)O

Origin of Product

United States

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